molecular formula C10H15Cl3N2O2 B3005836 5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride CAS No. 2375273-27-9

5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride

Cat. No.: B3005836
CAS No.: 2375273-27-9
M. Wt: 301.59
InChI Key: DYTSXXQFIYBIFT-UHFFFAOYSA-N
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Description

5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopropylamino group and a chlorobenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the aminopropylamino group through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride involves its interaction with specific molecular targets. The aminopropylamino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their activity. The chlorobenzoic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropylamino)-2-fluorobenzoic acid;dihydrochloride
  • 5-(2-Aminopropylamino)-2-bromobenzoic acid;dihydrochloride
  • 5-(2-Aminopropylamino)-2-iodobenzoic acid;dihydrochloride

Uniqueness

5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. Compared to its fluorinated, brominated, and iodinated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and development.

Properties

IUPAC Name

5-(2-aminopropylamino)-2-chlorobenzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2.2ClH/c1-6(12)5-13-7-2-3-9(11)8(4-7)10(14)15;;/h2-4,6,13H,5,12H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTSXXQFIYBIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=C(C=C1)Cl)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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